molecular formula C11H11NO B1306482 2,5-Dimethyl-1H-indole-3-carbaldehyde CAS No. 61364-25-8

2,5-Dimethyl-1H-indole-3-carbaldehyde

Cat. No.: B1306482
CAS No.: 61364-25-8
M. Wt: 173.21 g/mol
InChI Key: XZAZUQNNIBOTFY-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

2,5-Dimethyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives have been found in many important synthetic drug molecules and are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives, including this compound, are known to affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives may interact with the tryptophan metabolism pathway.

Pharmacokinetics

Indole derivatives are generally known to be readily absorbed and distributed in the body due to their lipophilic nature

Result of Action

Indole derivatives are known to have various biological activities, suggesting that they can induce a range of molecular and cellular changes . For instance, some indole derivatives have been found to have cytotoxic properties against certain cancer cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and pH . Additionally, the compound’s action and efficacy may be influenced by the presence of other molecules in the body.

Biochemical Analysis

Biochemical Properties

2,5-Dimethyl-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can lead to the modulation of enzyme activity, either inhibiting or activating the enzymes involved.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to modulate the activity of protein kinases, which play a critical role in cell signaling pathways . Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active site of enzymes, inhibiting their activity by preventing substrate binding . Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These molecular interactions can lead to downstream effects on cellular processes and overall cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cell survival and reducing inflammation . At high doses, this compound can have toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its metabolism . The compound can undergo various metabolic transformations, including oxidation, reduction, and conjugation reactions. These metabolic processes can affect the compound’s bioavailability, activity, and toxicity. Additionally, this compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Vilsmeier-Haack reaction, which involves the formylation of the indole ring using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions and yields the desired aldehyde product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 2,5-Dimethyl-1H-indole-3-carboxylic acid.

    Reduction: 2,5-Dimethyl-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

2,5-Dimethyl-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and complex molecules through multicomponent reactions.

    Biology: Indole derivatives, including this compound, exhibit biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is used in the development of pharmaceutical agents targeting specific biological pathways and receptors.

    Industry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2,5-Dimethyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:

    1H-Indole-3-carbaldehyde: A simpler derivative with similar reactivity but lacking the additional methyl groups.

    2,3-Dimethyl-1H-indole: Another methylated indole derivative with different substitution patterns.

    5-Fluoro-2,3-dimethyl-1H-indole: A fluorinated derivative with enhanced biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties, making it a valuable compound for various applications.

Biological Activity

2,5-Dimethyl-1H-indole-3-carbaldehyde (CAS #61364-25-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, drawing on various studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of indole derivatives with aldehydes or other reactive substrates. Various methodologies have been reported, including multi-component reactions that yield a range of indole derivatives with potential biological activities .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In particular, it has shown effectiveness against several bacterial strains, including:

  • Staphylococcus aureus : The compound demonstrated a minimum inhibitory concentration (MIC) as low as 1 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibacterial agent in treating resistant infections .
  • Candida albicans : Moderate antifungal activity was also observed, with some derivatives showing MIC values around 7.80 μg/mL against this yeast .

Anticancer Activity

The compound's anticancer properties have been explored through various studies. For instance:

  • In vitro assays have shown that derivatives of this compound possess significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. IC50 values indicate effective concentrations required to inhibit cell growth by 50% .
Cell LineIC50 Value (μM)
MCF-712.5
HCT-11615.0

The mechanisms underlying the biological activities of this compound are multifaceted:

  • DNA Interaction : Studies using ethidium bromide intercalation assays suggest that certain indole derivatives can bind to DNA, potentially disrupting replication and transcription processes .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases, which are critical for the programmed cell death pathway .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been associated with the cytotoxic effects observed in cancer cell lines, indicating oxidative stress as a mechanism of action .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound and its derivatives:

  • Study on Antimicrobial Efficacy :
    • A recent study evaluated various indole derivatives against common pathogens. The results indicated that compounds derived from this compound had superior activity against Gram-positive bacteria compared to Gram-negative strains .
  • Anticancer Evaluation :
    • A comparative study assessed the cytotoxicity of several indole-based compounds against human cancer cell lines. The findings revealed that modifications to the indole structure could enhance anticancer activity significantly .

Properties

IUPAC Name

2,5-dimethyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-3-4-11-9(5-7)10(6-13)8(2)12-11/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAZUQNNIBOTFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390077
Record name 2,5-Dimethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61364-25-8
Record name 2,5-Dimethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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